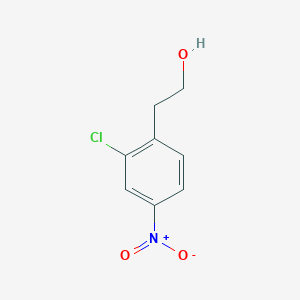

2-(2-Chloro-4-nitrophenyl)ethanol

Description

Contextualization within Nitro-Aromatic and Chloro-Substituted Alcohols

2-(2-Chloro-4-nitrophenyl)ethanol is a member of two significant classes of organic molecules: nitro-aromatic compounds and chloro-substituted alcohols. The nitro group (-NO2) is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This property makes nitro-aromatic compounds key precursors in the synthesis of a wide array of other functional groups, particularly amines, through reduction reactions. wikipedia.orgacs.org The presence of a nitro group on an aromatic ring deactivates it towards electrophilic substitution, directing incoming groups to the meta position, while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov Historically, aromatic nitro compounds have been pivotal in both industrial and laboratory settings for creating amines and their derivatives. sci-hub.se

Simultaneously, the compound is a chloro-substituted alcohol. The chlorine atom, a halogen, also acts as an electron-withdrawing group, albeit to a lesser extent than the nitro group. Its presence further modifies the electronic properties of the aromatic ring. Chloro-containing organic molecules are of great interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine. nih.gov The inclusion of chlorine in a molecule can enhance its biological activity and is a common strategy in drug discovery. nih.govresearchgate.net The alcohol group (-OH) provides a site for further chemical transformations, such as esterification or oxidation, and can participate in hydrogen bonding, which influences the compound's physical properties and interactions with other molecules. Nitro alcohols, in general, are valuable intermediates for synthesizing amino alcohols through hydrogenation. researchgate.net

The specific arrangement of the chloro and nitro substituents on the phenyl ring of this compound, ortho and para to the ethanol (B145695) group respectively, creates a distinct electronic environment that dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-((4-Chloro-2-nitrophenyl)amino)ethanol | C8H9ClN2O3 | 216.62 | 104-108 | chemicalbook.com |

| 2-Chloro-4-nitrophenol (B164951) | C6H4ClNO3 | 173.55 | 105-106 | sigmaaldrich.com |

| 2-(4-Nitrophenyl)ethanol | C8H9NO3 | 167.16 | 62-64 | fishersci.ca |

| 2-((2-Nitrophenyl)amino)ethanol (B1581580) | C8H10N2O2 | 182.18 | 78 |

Overview of Research Areas and Disciplines Investigating this compound and its Related Structures

The structural motifs present in this compound make it and its analogs relevant to several scientific disciplines.

Organic Synthesis: The primary area of investigation for compounds like this compound is in synthetic organic chemistry. Its functional groups serve as handles for constructing more complex molecules. The nitro group can be reduced to an amine, which is a precursor for a vast number of pharmaceuticals and dyes. wikipedia.org The alcohol can be a point of attachment for other molecular fragments. The synthesis of related structures, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been explored to create new compounds with potential pharmacological activity. researchgate.net The synthesis of nitro-aromatic compounds is typically achieved through nitration using a mixture of nitric and sulfuric acids. wikipedia.org

Medicinal Chemistry: The combination of a chlorinated phenyl ring and a nitro group is found in molecules with biological activity. For instance, N-(2'-chloro-4'-nitrophenyl)-5-chlorosalicylamide has been studied as a teniacide (a drug used to treat tapeworm infections). nih.gov The presence of chlorine is a well-established strategy in the development of therapeutic agents. nih.gov While no specific biological activities for this compound are prominently reported, its structural similarity to pharmacologically active compounds suggests its potential as a scaffold in drug discovery.

Materials Science and Crystallography: The solid-state properties of nitro-aromatic compounds are of interest in materials science. The study of the crystal structure of related molecules, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, reveals how intermolecular forces like hydrogen bonds and π–π stacking interactions dictate the packing of molecules in a crystal lattice. researchgate.net These interactions are crucial for designing materials with specific optical or electronic properties. The crystal structures of other related benzylidene derivatives have also been determined to understand their supramolecular chemistry. iucr.org

Table 2: Research Applications of Related Chemical Structures

| Research Area | Example of Related Structure | Finding/Application | Reference |

|---|---|---|---|

| Organic Synthesis | Nitro Alcohols | Used as intermediates for the synthesis of amino alcohols. | researchgate.net |

| Medicinal Chemistry | Chloro-containing molecules | Utilized in the development of drugs for various diseases. | nih.gov |

| Medicinal Chemistry | 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | Synthesized to explore potential antibacterial and antifungal activity. | researchgate.net |

| Crystallography | 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | Crystal structure analysis provides insights into intermolecular interactions. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

69395-15-9 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-(2-chloro-4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |

InChI Key |

HJEDBEZPMWSNQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloro 4 Nitrophenyl Ethanol

Precursor Synthesis and Functional Group Introduction

The synthesis of 2-(2-Chloro-4-nitrophenyl)ethanol fundamentally relies on the initial preparation of appropriately substituted benzene (B151609) ring precursors. The strategic introduction of the chloro and nitro groups, followed by the formation of the ethanol (B145695) side chain, is a key focus of synthetic design.

Nitration and Chlorination Strategies

The establishment of the 2-chloro-4-nitrophenyl scaffold is a critical first step. This can be achieved through various nitration and chlorination sequences on different starting materials. For instance, the chlorination of 4-nitrotoluene (B166481) in the presence of iodine is a known method to produce 2-chloro-4-nitrotoluene (B140621), a valuable intermediate. google.com This process can be carried out at temperatures ranging from the melting point of the starting material up to 120°C. google.com

Another approach involves the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst, such as iron or its salts. google.com This method boasts high conversion rates and selectivity for chlorination on the benzene ring. google.com Alternatively, 2-chloro-4-nitrophenol (B164951) can be synthesized from 2-chlorophenol (B165306) by treatment with an alkaline solution of sodium nitrite (B80452) followed by oxidation with nitric acid. google.com A different route to 2-chloro-4-nitrophenol involves the chlorination of 4-nitroaniline (B120555) with N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724). chemicalbook.com These precursors, possessing the necessary chloro and nitro substituents, can then be further modified to introduce the ethanol side chain.

Table 1: Comparison of Chlorination Strategies for Precursor Synthesis

| Starting Material | Reagents | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Nitrotoluene | Chlorine | Iodine | 2-Chloro-4-nitrotoluene | Temperatures up to 120°C | google.com |

| m-Nitrotoluene | Chlorine | Transition Metal (e.g., Iron) | 2-Chloro-5-nitrotoluene | High conversion and selectivity | google.com |

| 2-Chlorophenol | Sodium nitrite, Nitric acid | None specified | 2-Chloro-4-nitrophenol | Alkaline conditions followed by oxidation | google.com |

| 4-Nitroaniline | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | None specified | 2-Chloro-4-nitroaniline (B86195) | Reaction in acetonitrile | chemicalbook.com |

Hydroxylation Approaches

Once the 2-chloro-4-nitrophenyl core is established, the introduction of the 2-hydroxyethyl group is the next synthetic challenge. One common strategy involves the use of a precursor that can be readily converted to the desired alcohol. For example, 2-(2-Chloro-4-nitrophenyl)acetic acid is a direct precursor that can be reduced to this compound. bldpharm.com

A more direct approach is hydroxyethylation. A patented method describes the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, where 2-amino-5-nitrophenol (B90527) is reacted with a hydroxyethylating agent in the presence of a base. google.com This demonstrates the feasibility of introducing a hydroxyethyl (B10761427) group onto a substituted nitrophenol derivative. google.com

Reaction Mechanisms in Direct Synthesis

Direct synthesis methods aim to construct the target molecule in fewer steps, often by forming the carbon-carbon or carbon-heteroatom bond of the ethanol side chain directly onto the substituted nitrobenzene (B124822) ring.

Nucleophilic Substitution Pathways on Substituted Nitrobenzenes

The presence of electron-withdrawing groups, such as the nitro group, at positions ortho and para to a leaving group (like chlorine) greatly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). shaalaa.com The strong electron-withdrawing effect of the nitro groups makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by a nucleophile. brainly.combrainly.com This increased reactivity is due to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, by the nitro groups. brainly.comdoubtnut.com

In the context of synthesizing this compound, a nucleophile containing a two-carbon unit with a protected or latent hydroxyl group could potentially displace the chloro group on a suitably substituted nitrobenzene. For example, the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol to form 2-((2-nitrophenyl)amino)ethanol (B1581580) illustrates a nucleophilic substitution reaction introducing an ethanolamine (B43304) side chain. Similarly, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) demonstrate the uncatalyzed substitution that occurs in various solvents. ccsenet.org

Ring-Opening Reactions with Epoxyethane Derivatives

The ring-opening of epoxides (oxiranes) provides another direct route to β-substituted ethanols. This reaction can proceed under either acidic or basic conditions. libretexts.org In a base-catalyzed mechanism, a nucleophile attacks the less sterically hindered carbon of the epoxide ring in a typical SN2 fashion. libretexts.org For the synthesis of this compound, the corresponding 2-chloro-4-nitrophenoxide could act as a nucleophile, attacking ethylene (B1197577) oxide.

A similar process has been described for the synthesis of p-nitrophenyl ethanol ether, where p-nitrophenol reacts with epoxyethane in the presence of an alkaline catalyst. researchgate.net Another relevant example is the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol through the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine. researchgate.net This highlights the utility of epoxide ring-opening reactions for creating substituted ethanol structures.

Table 2: Regioselectivity in Epoxide Ring-Opening Reactions

| Catalyst | Nucleophilic Attack Site on Epoxide | Mechanism Type | Product Example (from 1,2-epoxypropane) | Reference |

|---|---|---|---|---|

| Acid (e.g., HCl) | Less substituted carbon (if primary or secondary) | SN2-like | 1-Chloro-2-propanol | libretexts.org |

| Acid (e.g., HCl) | More substituted carbon (if tertiary) | SN1-like | 2-Chloro-2-methyl-1-propanol (from 2-methyl-1,2-epoxypropane) | libretexts.org |

| Base (e.g., EtO⁻) | Less hindered carbon | SN2 | 1-Ethoxy-2-propanol | libretexts.org |

Optimization of Reaction Conditions and Yield

To maximize the efficiency of any synthetic route, the optimization of reaction conditions is paramount. Factors such as temperature, solvent, catalyst, and reaction time can significantly influence the yield and purity of the final product.

The use of statistical methods like Design of Experiments (DoE) can be a powerful tool for optimizing multi-variable chemical reactions. acs.org For instance, in a multi-step SNAr reaction, a face-centered central composite design was used to find the optimal conditions of temperature, time, and reagent equivalents to maximize the yield of the desired product while minimizing impurity formation. acs.org

In the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile provided the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene. scielo.br Additionally, reflux conditions initially gave good results, but prolonged reaction times led to a decrease in selectivity due to the formation of side products. scielo.br For the synthesis of p-nitrophenyl ethanol ether, optimal conditions were determined to be a specific molar ratio of p-nitrophenol to epoxyethane, a reaction temperature of 110°C, and a specific catalyst concentration, resulting in a yield of 87%. researchgate.net These examples underscore the importance of fine-tuning reaction parameters to achieve the desired outcome in the synthesis of complex organic molecules like this compound.

Solvent Effects (e.g., anhydrous solvents like DMF, THF, nBuOH)

The choice of solvent is critical in the reduction of 2-(2-Chloro-4-nitrophenyl)acetic acid, as it can influence the reactivity of the reducing agent and the solubility of the starting material and intermediates. Anhydrous solvents are generally required to prevent the quenching of the hydride-based reducing agents.

Tetrahydrofuran (THF): THF is a common and effective solvent for reductions using borane (B79455) complexes like borane-THF (BH3·THF). It is an aprotic ether that dissolves both the borane reagent and the carboxylic acid, facilitating a homogenous reaction mixture. Its relatively low boiling point also simplifies post-reaction workup. For the selective reduction of a carboxylic acid in the presence of a nitro group, THF is often the solvent of choice. researchgate.net

Dimethylformamide (DMF): DMF is a polar aprotic solvent with a higher boiling point than THF. Its high polarity can be advantageous for dissolving certain substrates. However, it can sometimes interfere with or be reactive towards strong reducing agents. In some synthetic procedures involving substituted nitroaromatics, DMF is used as a solvent, for example, in the synthesis of certain benzamide (B126) derivatives.

n-Butanol (nBuOH): While less common for hydride reductions due to its protic nature, n-butanol has been used in certain related syntheses, such as the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol. In such cases, it serves as both a solvent and a reactant. For the reduction of a carboxylic acid, a protic solvent like n-butanol would generally be avoided with common hydride reagents.

The following table summarizes the suitability of these solvents for the target reduction:

| Solvent | Type | Suitability for Reduction of 2-(2-Chloro-4-nitrophenyl)acetic acid | Rationale |

| Tetrahydrofuran (THF) | Aprotic Ether | High | Excellent solvent for borane complexes, inert under reaction conditions, facilitates selective reduction. researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Good solvating power, but potential for side reactions with strong reducing agents. |

| n-Butanol (nBuOH) | Protic Alcohol | Low | Protic nature will quench hydride reagents, making it unsuitable for this specific reduction. |

Temperature and Pressure Control

Temperature and pressure are key parameters in controlling the selectivity and rate of the reduction reaction.

Temperature: The reduction of carboxylic acids with borane complexes is typically carried out at temperatures ranging from 0 °C to room temperature. researchgate.net Lower temperatures are often employed at the beginning of the reaction to control the initial exothermic reaction and to enhance selectivity. Maintaining a controlled temperature is crucial to prevent the reduction of the nitro group, which is more likely to occur at elevated temperatures.

Pressure: For reductions using hydride reagents like borane-THF, the reaction is typically conducted at atmospheric pressure. The use of elevated pressure is not necessary and would not offer any significant advantages. In the case of catalytic hydrogenation, pressure control becomes a critical factor.

Catalytic Approaches

While reductions with stoichiometric amounts of hydride reagents are common, catalytic methods offer advantages in terms of atom economy and milder reaction conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). However, a significant challenge with this approach is the potential for the simultaneous reduction of the nitro group and cleavage of the aryl-chloride bond. Careful selection of the catalyst, solvent, and reaction conditions (temperature, pressure, and additives) would be necessary to achieve the selective reduction of the carboxylic acid.

Biocatalysis: The use of enzymes, such as nitroreductases, can offer high selectivity for the reduction of nitroarenes. rsc.org While this is typically used to reduce the nitro group itself, engineered enzymes could potentially be developed to selectively reduce the carboxylic acid. More relevant to the synthesis of the target alcohol is the use of ketoreductases for the stereoselective reduction of a corresponding ketone precursor, which will be discussed in the next section.

Chiral Synthesis and Stereoselective Preparation of Related Structures

The ethanol side chain of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The preparation of a single enantiomer is of high interest for applications in pharmacology and materials science. This can be achieved through chiral synthesis or the stereoselective preparation of related structures.

A common strategy for obtaining enantiomerically pure alcohols is the asymmetric reduction of a prochiral ketone. In this case, the synthesis would first involve the preparation of 2-chloro-4-nitrophenyl ethanone, which would then be subjected to a stereoselective reduction.

Several methods are available for the enantioselective reduction of ketones: wikipedia.org

Chirally Modified Borohydrides: Using reducing agents that have been modified with chiral ligands, such as amino acids, can induce stereoselectivity.

Catalytic Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) and a hydrogen donor like isopropanol (B130326) or formic acid.

Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): This is a well-established method for the highly enantioselective reduction of prochiral ketones using a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane reagent. wikipedia.org

The following table outlines potential approaches for the chiral synthesis of this compound:

| Method | Precursor | Chiral Reagent/Catalyst | Expected Outcome |

| Asymmetric Reduction | 2-chloro-4-nitrophenyl ethanone | Chiral borohydride (B1222165) reagents | Enantiomerically enriched this compound |

| Catalytic Asymmetric Transfer Hydrogenation | 2-chloro-4-nitrophenyl ethanone | Chiral Ru or Rh catalyst | Enantiomerically enriched this compound |

| Corey-Bakshi-Shibata (CBS) Reduction | 2-chloro-4-nitrophenyl ethanone | Chiral oxazaborolidine catalyst with borane | High enantiomeric excess of one enantiomer of this compound |

The synthesis of structurally related chiral alcohols, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been reported, demonstrating the feasibility of stereocontrolled reactions in this class of compounds. researchgate.net

Chemical Reactivity and Transformations of 2 2 Chloro 4 Nitrophenyl Ethanol

Reactions of the Hydroxyl Group

The primary alcohol functionality (–CH₂OH) is a versatile site for chemical modification. researchgate.net Its reactivity is centered on the polar C-O and O-H bonds, allowing for substitutions and oxidation reactions. researchgate.netlearncbse.in

The hydroxyl group of 2-(2-chloro-4-nitrophenyl)ethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), can selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(2-chloro-4-nitrophenyl)acetaldehyde. learncbse.in This transformation requires careful control to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution, or acidified potassium dichromate (K₂Cr₂O₇), will oxidize the primary alcohol directly to the carboxylic acid, 2-(2-chloro-4-nitrophenyl)acetic acid. learncbse.in This carboxylic acid derivative is a known compound used in chemical synthesis. biocompare.comchemicalbook.comnih.gov The hydrolysis of the corresponding nitrile (p-nitrobenzyl cyanide) with sulfuric acid is another route to a similar compound, p-nitrophenylacetic acid. nih.govorgsyn.org

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

| This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Chloro-4-nitrophenyl)acetaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 2-(2-Chloro-4-nitrophenyl)acetic acid | Carboxylic Acid |

Reactions of the Nitro Group

The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily transformed, most notably through reduction, to generate an amino group, which is a key precursor for further functionalization.

The reduction of the aromatic nitro group to a primary amine (–NH₂) is a fundamental transformation in organic synthesis. acs.org This conversion of this compound yields 2-(2-chloro-4-aminophenyl)ethanol, a versatile intermediate. Several methods are effective for this purpose. acs.orgresearchgate.net

Catalytic Hydrogenation: This is a common and efficient method. rsc.org The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.net A variation of this method, known as transfer hydrogenation, uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, which can be a milder alternative to using gaseous hydrogen. google.com For substrates where dehalogenation is a concern, Raney nickel can be an alternative catalyst. acs.org

Metal-Based Reductions: The reduction can also be achieved using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). researchgate.net Another widely used reagent is tin(II) chloride (SnCl₂), which offers a mild method for reducing nitro groups to amines. researchgate.net A related compound, 2-chloro-4-nitrophenol (B164951), has been successfully reduced to 2-chloro-4-aminophenol using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride. google.com

Table 2: Reagents for the Reduction of the Nitro Group

| Reagent System | Description |

| H₂ / Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. rsc.orggoogle.com |

| H₂ / Pt/C | Catalytic hydrogenation using hydrogen gas and a platinum catalyst. researchgate.net |

| Fe / HCl | Reduction using iron metal in an acidic medium. researchgate.net |

| SnCl₂ / Alcohol | Mild reduction using tin(II) chloride in an alcohol solvent. researchgate.net |

| Hydrazine Hydrate / Catalyst | Reduction using hydrazine hydrate, often with a catalyst like activated carbon/FeCl₃. google.com |

The amino derivative, 2-(2-chloro-4-aminophenyl)ethanol, obtained from the reduction of the parent nitro compound, can be used to synthesize azo dyes. Azo compounds are characterized by the –N=N– functional group and are of significant industrial importance due to their vibrant colors. cuhk.edu.hkunb.ca The synthesis is a two-step process. unb.ca

Diazotization: The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). cuhk.edu.hkekb.eg This reaction transforms the –NH₂ group into a diazonium group (–N₂⁺).

Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hkresearchgate.netrdd.edu.iq The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo linkage. rdd.edu.iq Azo dyes incorporating the 2-chloro-4-nitrophenyl moiety are known, such as C.I. Disperse Red 13, which is formed from the coupling of a diazonium salt with an N-alkylaniline derivative. sielc.comnist.gov

Reactions of the Chloro Substituent

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitro group in the para position. qorganica.esmasterorganicchemistry.com

The presence of the nitro group at the para-position to the chlorine atom makes the carbon atom to which the chlorine is attached highly electron-deficient and susceptible to attack by nucleophiles. qorganica.esmasterorganicchemistry.com This allows the chlorine to be displaced by a variety of nucleophiles in a reaction known as Nucleophilic Aromatic Substitution (SNAr). qorganica.es The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com

The rate of SNAr reactions is strongly dependent on the electron-withdrawing power of the substituents on the ring. qorganica.es For this compound, strong nucleophiles can displace the chloride ion.

Table 3: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Nucleophile | Product Type |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | Substituted anilines |

| Alkoxides | Sodium Methoxide (B1231860) (NaOCH₃) | Aryl ethers |

| Hydroxides | Sodium Hydroxide (B78521) (NaOH) | Phenols |

| Thiolates | Sodium Thiolate (NaSR) | Thioethers |

For instance, reaction with an amine like ethanolamine (B43304) would lead to the substitution of the chlorine atom, forming a new C-N bond. acs.org Similarly, reaction with a strong base like sodium hydroxide under forceful conditions could replace the chlorine with a hydroxyl group. qorganica.es

Chemical Stability and Transformation Pathways

The chemical stability and transformation pathways of this compound are dictated by the interplay of its three key functional groups: the aromatic nitro group, the chloro substituent, and the primary alcohol moiety. While specific experimental studies on the stability and degradation of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of its constituent parts and related molecules.

The presence of the nitro group and the chlorine atom on the benzene (B151609) ring significantly influences the electron density of the aromatic system and the reactivity of the ethanol (B145695) side chain. The nitro group is a strong electron-wasting group, which can make the aromatic ring susceptible to nucleophilic attack. Conversely, the ethanol group can undergo oxidation, esterification, and other reactions typical of primary alcohols.

Inferred Chemical Stability:

Based on data for structurally similar compounds, this compound is expected to be stable under normal storage conditions, likely at room temperature in a dry, sealed container. However, its stability is likely compromised by exposure to strong oxidizing agents, strong bases, high temperatures, and potentially UV light, leading to various transformation pathways. For instance, the related compound 2-(4-nitrophenyl)ethanol is known to be incompatible with oxidizing agents. chemimpex.comfishersci.ca The thermal decomposition of other 2-haloethanols, such as 2-fluoroethanol (B46154) and 2-chloroethanol (B45725), has been shown to occur at elevated temperatures, proceeding through elimination reactions. researchgate.net

Potential Transformation Pathways:

Several transformation pathways can be postulated for this compound based on the reactivity of its functional groups and studies on analogous compounds.

Oxidation of the Alcohol Group: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde, 2-(2-chloro-4-nitrophenyl)acetaldehyde, and further to the carboxylic acid, 2-(2-chloro-4-nitrophenyl)acetic acid. This transformation is a common reaction for primary alcohols and can be initiated by various oxidizing agents.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (NH2) under various conditions, such as catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.comsci-hub.st This transformation would yield 2-(4-amino-2-chlorophenyl)ethanol. The reduction of nitroarenes is a fundamental and widely utilized transformation in organic synthesis.

Reactions of the Aromatic Ring: The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this would typically require harsh reaction conditions.

Biodegradation: Microbial degradation pathways observed for related compounds like 2-chloro-4-nitrophenol and 2-chloro-4-nitroaniline (B86195) suggest that this compound could also be susceptible to biological transformation. researchgate.netthermofisher.com Studies on Rhodococcus sp., for example, have shown the ability to degrade 2-chloro-4-nitroaniline, initiating the process with the removal of the nitro group. thermofisher.com A similar enzymatic degradation could be possible for this compound, potentially leading to the formation of various phenolic and other aromatic intermediates. The degradation of 2-chloro-4-nitrophenol has been shown to proceed via a hydroxyquinol pathway in some bacteria. researchgate.net

The following table summarizes the plausible transformation pathways of this compound based on the reactivity of its functional groups and data from related compounds.

Interactive Data Table: Plausible Transformation Pathways of this compound

| Transformation Pathway | Reagents/Conditions | Probable Products | Reference for Analogy |

| Oxidation of Alcohol | Oxidizing agents (e.g., PCC, KMnO4) | 2-(2-Chloro-4-nitrophenyl)acetaldehyde, 2-(2-Chloro-4-nitrophenyl)acetic acid | General alcohol oxidation chemistry |

| Reduction of Nitro Group | Catalytic hydrogenation (e.g., H2, Pd/C), NaBH4/catalyst | 2-(4-Amino-2-chlorophenyl)ethanol | scispace.comsci-hub.st |

| Thermal Decomposition | High temperatures | Acetaldehyde, hydrogen chloride, and other decomposition products | researchgate.net |

| Biodegradation | Microbial enzymes | Phenolic intermediates, complete mineralization | researchgate.netthermofisher.com |

Detailed Research Findings on Related Compounds:

Research on the biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. strain CNP-8 demonstrated efficient degradation across a range of pH (5 to 10) and temperatures (20 to 40 °C). researchgate.net The proposed pathway involves the initial conversion to a benzenetriol intermediate. researchgate.net This suggests that the 2-chloro-4-nitrophenyl moiety of the target compound is biodegradable.

Furthermore, studies on the reduction of nitro compounds show a high degree of chemoselectivity is possible. For instance, the reduction of 4-nitroacetophenone can be directed to either the nitro group or the carbonyl group by selecting the appropriate reducing system. scispace.com This implies that the nitro group of this compound could be selectively reduced without affecting the alcohol functionality.

Synthesis and Investigation of Derivatives and Analogues of 2 2 Chloro 4 Nitrophenyl Ethanol

Derivatives Featuring the 2-Chloro-4-nitrophenyl Moiety

The 2-chloro-4-nitrophenyl scaffold serves as a versatile building block for the synthesis of a wide array of derivatives. The presence of the chloro, nitro, and ethanol (B145695) functional groups (or its precursors) allows for diverse chemical modifications, leading to the creation of amides, azo dyes, glycosides, and various heterocyclic systems. These derivatives are often investigated for their unique chemical properties and potential applications in various scientific fields.

Amide Derivatives (e.g., Maleamic Acids, Acetamides)

Amide derivatives are commonly synthesized from an amine precursor, typically 2-chloro-4-nitroaniline (B86195), which is closely related to the title compound. The reaction of this amine with acylating agents like acid anhydrides or acyl chlorides yields the corresponding amides.

Maleamic Acids: The synthesis of N-(2-chloro-4-nitrophenyl)maleamic acid monohydrate is achieved through the reaction of 2-chloro-4-nitroaniline with maleic anhydride (B1165640). nih.govsemanticscholar.org In a typical procedure, solutions of maleic anhydride and 2-chloro-4-nitroaniline in toluene (B28343) are mixed and stirred at room temperature. nih.govresearchgate.net The resulting product is then treated with dilute hydrochloric acid to remove any unreacted aniline (B41778). nih.govsemanticscholar.org The solid maleamic acid is purified by recrystallization from ethanol. nih.govsemanticscholar.orgresearchgate.net X-ray diffraction studies have confirmed the structure of the resulting compound, revealing that the molecule is planar and its conformation is stabilized by an intramolecular hydrogen bond. nih.govnih.gov In the crystalline state, molecules are linked into a three-dimensional network by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.govsemanticscholar.org

Acetamides: 2-Chloro-N-(4-nitrophenyl)acetamide is another significant derivative. It can be synthesized by refluxing p-nitroaniline with chloroacetyl chloride. prepchem.com The product is then mixed with ethyl acetate (B1210297) and washed with water to yield the final compound. prepchem.com An alternative method involves the reaction of 2-chloro-4-nitro benzoic acid with thionyl chloride to form an intermediate, which is then reacted with various amines to produce N-substituted-2-chloro-4-nitrobenzamide derivatives. nih.gov The synthesis of N-(4-nitrophenyl) acetamide (B32628) (p-nitroacetanilide) from the nitration of N-phenylacetamide is also a well-established process, yielding a precursor for many other compounds. jcbsc.org

Interactive Data Table: Amide Derivatives

| Compound Name | Starting Materials | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate | 2-Chloro-4-nitroaniline, Maleic anhydride | Acylation | Synthesis confirmed by IR spectra; crystal structure determined by X-ray diffraction, showing a planar molecule with extensive hydrogen bonding. | nih.govsemanticscholar.orgnih.gov |

| 2-Chloro-N-(4-nitrophenyl)acetamide | p-Nitroaniline, Chloroacetyl chloride | Acylation | Straightforward synthesis via reflux, yielding the target acetamide. | prepchem.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | 2-chloro-4-nitro benzoic acid, Thionyl chloride, various amines | Multi-step synthesis | A series of 22 derivatives were synthesized and characterized. | nih.gov |

| N-(4-nitrophenyl) acetamide | N-phenylacetamide, Nitric acid, Sulfuric acid | Electrophilic Aromatic Substitution (Nitration) | An important synthetic intermediate; purification can be achieved using an ethanol-water binary mixture. | jcbsc.org |

Azo Dye Derivatives

Azo dyes, characterized by the functional group (-N=N-), are a large and important class of synthetic colorants. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.gov Derivatives featuring the 2-chloro-4-nitrophenyl moiety can be prepared using 2-chloro-4-nitroaniline as the diazo component.

The general synthesis involves dissolving the amine in an acidic solution and treating it with a nitrite (B80452) source, such as nitrosyl sulphuric acid, at low temperatures (0–5 °C) to form the unstable diazonium salt. rsc.org This salt is then immediately reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the final azo dye. nih.govrsc.org The presence of the nitro group (an electron-withdrawing group) on the diazo component is common in the synthesis of disperse dyes. Lignin (B12514952), a complex polymer, has been functionalized with p-nitroaniline via azo coupling to create photosensitive azo derivatives. mdpi.com While specific examples starting directly from 2-(2-chloro-4-nitrophenyl)ethanol are not prevalent, the closely related 2-chloro-4-nitroaniline is a viable precursor for creating a variety of azo dyes with potential applications in materials science and other fields. ontosight.ainih.gov

Interactive Data Table: Azo Dye Derivatives

| Derivative Class | General Synthetic Method | Precursor | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Heterocyclic Azo Dyes | Diazotization of an amine followed by coupling with a heterocyclic component. | Aromatic amines (e.g., 2-chloro-4-nitroaniline) | Possess a wide range of biological activities and are used in pharmaceuticals. | rsc.org |

| Lignin-based Azo Dyes | Azo coupling reaction between lignin and diazonium salts. | p-Nitroaniline, Sulfanilic acid | The resulting polymers are water-soluble and exhibit photosensitive properties due to cis-trans isomerization of the azobenzene (B91143) group. | mdpi.com |

| Pyrimidine-based Azo Dyes | Diazotization of substituted anilines and coupling with barbituric or thiobarbituric acid. | 2-amino-3-chlorobenzophenone | The synthesized ligands and their metal complexes were characterized and screened for biological activity. | nih.gov |

Glycoside Derivatives (e.g., Maltotriosides)

Glycoside derivatives are formed by linking a sugar moiety to a non-carbohydrate part, known as an aglycone. The 2-chloro-4-nitrophenyl group can serve as the aglycone in these structures. These compounds are often synthesized for use as specific substrates for enzymes.

An effective method for preparing 2-chloro-4-nitrophenyl α-L-fucopyranoside, a substrate for the enzyme α-L-fucosidase, has been described. nih.gov The synthesis utilizes ethyl 1-thiofucoside as the glycosyl donor. A key step involves using a hydrogen fluoride-pyridine (HF·pyridine) reagent to remove silyl (B83357) protecting groups, which yields the target molecule in high purity. nih.gov The synthesis of 2-deoxyglycosides often presents challenges, but methods involving the SN2 displacement of glycosyl halides have been successfully employed. For instance, a 4-nitrophenyl (PNP) glycoside was synthesized via the displacement of a glycosyl iodide. nih.gov Similarly, p-nitrophenyl-α-D-glucoside can be prepared by the hydrolysis of its tetraacetylated precursor using sodium methoxide (B1231860) in methanol, followed by recrystallization from ethanol. google.com These general methods are applicable to the synthesis of glycosides containing the 2-chloro-4-nitrophenyl aglycone.

Interactive Data Table: Glycoside Derivatives

| Compound Name | Synthetic Approach | Key Reagents/Steps | Purpose/Finding | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenyl α-L-fucopyranoside | Glycosylation using a thiofucoside donor. | Ethyl 1-thiofucoside, HF·pyridine for deprotection. | Synthesized as a high-purity substrate for α-L-fucosidase. | nih.gov |

| 4-Nitrophenyl (PNP) Glycoside | SN2 displacement of a glycosyl iodide. | Glycosyl iodide, aglycone salt, 18-crown-6. | A general method for attaching sugar chains to aglycones. | nih.gov |

| p-Nitrophenyl-α-D-glucoside | Hydrolysis of a tetraacetylated precursor. | p-Nitrophenyl-α-D-tetraacetyl glucoside, Sodium methoxide. | Preparation of a substrate for detecting α-glucosidase. | google.com |

Nitrile and Ketone Derivatives

The introduction of nitrile (–C≡N) and ketone (–C=O) functionalities onto the 2-chloro-4-nitrophenyl framework can be achieved through various synthetic routes, often involving precursors like 2-chloro-4-nitrobenzoic acid or related compounds. These functional groups are valuable as they can participate in a wide range of subsequent chemical transformations.

For example, 2-bromo-benzonitriles can be reacted with amidines in the presence of a copper catalyst to synthesize 4-aminoquinazolines, demonstrating the utility of the nitrile group in forming heterocyclic systems. organic-chemistry.org While direct synthesis from this compound is not commonly reported, the manipulation of related precursors is a viable strategy. The use of nitroalkenes, which can be derived from nitrophenyl compounds, is a key strategy in the synthesis of various five- and six-membered heterocyclic compounds. rsc.orgrsc.org The high reactivity of nitroalkenes allows them to act as efficient precursors in Michael additions and cycloaddition reactions. rsc.org

Aminoethanol and Phenol Derivatives

Aminoethanol and phenol derivatives are structurally related to the parent compound and are often key intermediates in the synthesis of more complex molecules. The reduction of the nitro group to an amino group or the modification of the ethanol side chain are common transformations.

Phenol Derivatives: 2-Chloro-4-nitrophenol (B164951) can be synthesized by the chlorination of 4-nitrophenol (B140041). chemicalbook.com A method using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) has been reported for this transformation. chemicalbook.com The reduction of the resulting 2-chloro-4-nitrophenol, for example using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, yields 2-chloro-4-aminophenol. google.com

Aminoethanol Derivatives: The synthesis of 2-((2-amino-4-nitrophenyl)amino)ethanol (B1232042) involves the reaction of 2-amino-4-nitrophenol (B125904) with ethylene (B1197577) oxide in the presence of a base. An alternative route uses ethylene chlorohydrin as the alkylating agent. Similarly, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was prepared by the ring-opening of p-nitrophenyloxirane with p-chlorobenzylamine. This aminoalcohol was then used as a scaffold for further reactions, including glycosylation and substitution, to create new structures with potential biological activity. researchgate.net

Interactive Data Table: Aminoethanol and Phenol Derivatives

| Compound Name | Starting Materials | Reaction Type | Key Aspect of Synthesis | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenol | 4-Nitrophenol, N-chloro-N-(phenylsulfonyl)benzenesulfonamide | Electrophilic Chlorination | Provides a direct route to the chlorinated phenol derivative. | chemicalbook.com |

| 2-Chloro-4-aminophenol | 2-Chloro-4-nitrophenol, Hydrazine hydrate | Reduction | Catalytic reduction of the nitro group to an amine. | google.com |

| 2-((2-Amino-4-nitrophenyl)amino)ethanol | 2-Amino-4-nitrophenol, Ethylene oxide | Ring-opening/Alkylation | Base-catalyzed nucleophilic attack on ethylene oxide. | |

| 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | p-Nitrophenyloxirane, p-Chlorobenzylamine | Epoxide Ring-Opening | Nucleophilic addition of an amine to an epoxide ring. | researchgate.net |

Heterocyclic Compounds (e.g., Quinazoline, Thiazolyl Hydrazone, Piperidine)

The 2-chloro-4-nitrophenyl moiety has been incorporated into a variety of heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Quinazolines: Quinazoline derivatives can be synthesized through several methods. One approach involves the reaction of 2-aminobenzonitriles with other reagents. For instance, copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines can produce 4-aminoquinazolines. organic-chemistry.org Another route involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids using urea (B33335) as a nitrogen source. organic-chemistry.org The synthesis of quinazolinone derivatives has been achieved by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with various substituted phenols. nih.gov

Thiazolyl Hydrazones: A series of fourteen new thiazolyl hydrazone derivatives containing a 4-chloro-2-nitrophenyl group have been synthesized. nih.gov The synthesis involves a multi-step process starting from the reaction of 5-arylfurfurals with thiosemicarbazide (B42300) to form thiosemicarbazones. These intermediates are then reacted with 2-bromoacetophenone (B140003) derivatives to afford the final thiazolyl hydrazone products via ring closure. nih.gov These compounds were subsequently evaluated for their biological activities. nih.gov

Piperidines: Piperidine (B6355638) derivatives are commonly synthesized via intramolecular cyclization or multi-component reactions. mdpi.com The synthesis of 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one, which was recrystallized from ethanol, has been reported. chemrevlett.com While direct syntheses starting from this compound are not widely documented, the functional groups present on this scaffold could potentially be elaborated and cyclized to form piperidine rings. For example, reductive amination is a common method for C-N bond formation in piperidine synthesis. mdpi.com

Interactive Data Table: Heterocyclic Derivatives

| Heterocycle Class | Synthetic Strategy | Key Precursors/Intermediates | Example of Finding | Reference(s) |

|---|---|---|---|---|

| Quinazoline | Copper-catalyzed annulation | 2-Bromobenzonitriles, Amidines | An efficient method for the synthesis of 4-aminoquinazolines. | organic-chemistry.orgnih.govmdpi.com |

| Thiazolyl Hydrazone | Hantzsch thiazole (B1198619) synthesis followed by condensation | 5-(4-Chloro-2-nitrophenyl)furfural thiosemicarbazone, 2-Bromoacetophenones | Synthesis of novel derivatives evaluated for anticandidal and anticancer activity. | nih.gov |

| Piperidine | Intramolecular cyclization / Reductive hydroamination | Alkynes, Halogenated amides | Various methods exist for stereoselective synthesis of substituted piperidines. | mdpi.comchemrevlett.com |

Synthetic Strategies for Complex Architectures

The synthesis of complex molecules derived from this compound relies on the strategic manipulation of its inherent functional groups: the hydroxyl group of the ethanol side chain, the aromatic ring, and the reactive nitro and chloro substituents. The development of more intricate derivatives often begins with the synthesis of the core phenolic precursor, 2-chloro-4-nitrophenol, which can be prepared through various methods. One common approach involves the direct chlorination of 4-nitrophenol using reagents like hydrochloric acid in the presence of an oxidizing agent such as hydrogen peroxide. google.com Another route starts from 2-chlorophenol (B165306), which is treated with sodium nitrite and an acid, followed by oxidation of the resulting 4-nitroso intermediate. google.com

Once the this compound scaffold is obtained, its functional groups serve as handles for further elaboration. Strategies for building complex architectures include:

Derivatization of the Hydroxyl Group: The primary alcohol of the ethanol side chain is a versatile point for modification. It can undergo esterification or etherification reactions to introduce a wide variety of new functionalities. For instance, it can be reacted with acyl chlorides or carboxylic anhydrides to form esters, or with alkyl halides under basic conditions to form ethers. A related strategy involves reacting a precursor like 2-amino-5-nitrophenol (B90527) with a hydroxyethylation reagent, followed by condensation and hydrolysis to build a more complex side chain, as seen in the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. google.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing properties of the nitro group strongly activate the aromatic ring towards nucleophilic attack, making the displacement of the chloro substituent a key strategy. This allows for the introduction of diverse functionalities, including amines, alkoxides, and thiolates, at the C-2 position. For example, the reaction of a related compound, 2-chloropyridine, with N-methylethanolamine proceeds via an SNAr mechanism to form a new C-N bond. beilstein-journals.org This type of reaction is fundamental for linking the 2-(4-nitrophenyl)ethanol core to other molecular fragments.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., forming 2-amino-2-(2-chloro-4-aminophenyl)ethanol). This newly formed amino group provides a nucleophilic center that can be used in a host of subsequent reactions, such as amide bond formation, diazotization, or as a building block for the synthesis of heterocyclic rings fused to the benzene (B151609) ring.

Condensation Reactions: Multi-step syntheses can involve condensation reactions to build larger, more complex systems. For example, a cyclohexanone (B45756) derivative bearing a nitrophenyl group can undergo regioselective cyclocondensation with cyanothioacetamide to form a complex tetrahydroisoquinoline structure. nih.gov This highlights how the nitrophenyl moiety can be incorporated into larger heterocyclic frameworks.

These fundamental reactions can be combined in sequence to construct highly elaborate molecules with tailored properties, where the this compound unit serves as a critical building block.

Structure-Reactivity and Structure-Property Relationships in Analogues

In analogues where the aromatic ring is highly substituted, such as in certain phenyl 2,4,6-trinitrophenyl ethers, the rate of nucleophilic aromatic substitution is significantly influenced by the nature of the substituents on the attacking nucleophile and the phenyl ring. rsc.org Studies on nitrophenyl-containing tetrahydroisoquinolines have shown that the position of the nitro group and other substituents on the phenyl ring is crucial for determining the biological activity of the compounds. nih.gov The antioxidant properties of phenolic and aniline compounds, for instance, are directly related to the structure, including the number and position of hydroxyl or amino groups, which affects properties like bond dissociation energies. researchgate.net

Electronic Effects of Substituents

The electronic character of any molecule derived from this compound is dominated by the powerful electron-withdrawing nature of the nitro (–NO₂) group and, to a lesser extent, the chloro (–Cl) substituent. These effects are transmitted through the molecule via inductive and resonance mechanisms, profoundly influencing reactivity and properties. ucalgary.calibretexts.org

Inductive Effect: Both the chlorine atom and the nitro group are highly electronegative and pull electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org This inductive withdrawal makes the aromatic ring electron-deficient (electrophilic), which is a primary factor in its susceptibility to nucleophilic aromatic substitution.

The combined electron-withdrawing power of these substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. rsc.org This makes the molecule a better electron acceptor, which can facilitate reactions involving electron transfer or nucleophilic attack. rsc.org In studies of other substituted aromatic compounds, the presence of electron-withdrawing groups has been shown to polarize bonds and increase reactivity, leading to higher yields in certain synthetic reactions compared to analogues with electron-donating groups. otterbein.edu

Steric Effects and Molecular Conformation

Steric effects, which arise from the spatial arrangement of atoms and the repulsion between their electron clouds, play a critical role in the reactivity and conformational preferences of this compound derivatives. youtube.com The size and position of substituents can hinder or facilitate chemical reactions and dictate the molecule's three-dimensional shape.

The term steric hindrance describes how bulky groups can block the path of an incoming reagent, slowing down or preventing a reaction. youtube.comyoutube.com In analogues of this compound, steric hindrance can influence several key processes:

Nucleophilic Attack: While the C-2 position is electronically activated, a bulky nucleophile may have difficulty approaching the reaction center due to steric clash with the adjacent ethanol side chain at C-1. Similarly, reactions involving the hydroxyl group or the nitro group can be sterically hindered by the neighboring chloro substituent. Studies on related systems, such as the reaction of substituted phenyl ethers with anilines, have demonstrated that increased steric hindrance in the nucleophile dramatically lowers the reaction rate. rsc.org

Molecular Conformation: The preferred three-dimensional arrangement (conformation) of the molecule is a balance between minimizing steric strain and optimizing favorable electronic and hydrogen bonding interactions. The rotation around the C1-C(Aryl) and C1-C2 bonds of the ethanol side chain will be restricted to avoid clashes between the hydroxyl group, the ortho-chlorine, and the rest of the molecule. In a related molecule, 5-chloro-3-nitro-2-hydroxyacetophenone, theoretical calculations and X-ray analysis have shown that the molecule adopts a specific conformation to accommodate intramolecular hydrogen bonds and minimize steric repulsion between substituents. nih.gov This indicates that the conformation of this compound derivatives is likely to be non-planar, with the ethanol side chain twisted out of the plane of the benzene ring.

The interplay between steric and electronic effects determines the ultimate outcome of a reaction. While a position might be electronically favorable for attack, the reaction may be slow or not occur at all if the steric hindrance is too great. libretexts.org

Table 1: Influence of Steric and Electronic Effects on Reactivity

| Feature | Electronic Effect | Steric Effect | Consequence for Reactivity of Analogues |

|---|---|---|---|

| Nitro Group (at C4) | Strong inductive and resonance withdrawal | Moderate bulk | Strongly activates the ring for nucleophilic attack, especially at the ortho and para positions (C2, C6). |

| Chloro Group (at C2) | Inductive withdrawal; weak resonance donation | Moderate bulk | Further activates the ring; acts as a leaving group in SNAr reactions; can hinder attack at C1 or the ethanol side chain. |

| Ethanol Side Chain (at C1) | Weak inductive donation | Can be bulky, depending on conformation | Can sterically hinder reactions at the C2 position (ortho-substituent). |

Hydrogen Bonding Interactions and Their Role in Structure

Hydrogen bonding, both within a single molecule (intramolecular) and between different molecules (intermolecular), is a crucial factor in determining the structure, conformation, and properties of this compound and its analogues. youtube.com

An intramolecular hydrogen bond can form between the hydrogen atom of the ethanol's hydroxyl group (a hydrogen bond donor) and an electronegative atom on the aromatic ring that can act as a hydrogen bond acceptor. osti.gov In this specific structure, two possibilities exist:

Interaction with the ortho-Chloro Group: A weak intramolecular hydrogen bond may form between the –OH group and the adjacent chlorine atom (O–H···Cl). Such interactions have been proposed and investigated in other o-halophenols. vedantu.comrsc.org The formation of this five-membered ring would fix the conformation of the ethanol side chain relative to the ring, restricting its rotational freedom. vedantu.com

Interaction with the para-Nitro Group: An intramolecular hydrogen bond between the ethanol –OH and the para-nitro group is geometrically impossible due to the distance. However, the oxygen atoms of the nitro group are strong hydrogen bond acceptors for intermolecular hydrogen bonds. rsc.org

The presence of an intramolecular hydrogen bond significantly influences a molecule's properties. For example, in o-nitrophenol, the intramolecular hydrogen bond between the hydroxyl and nitro groups leads to a lower boiling point compared to its p-nitrophenol isomer, which can only form stronger intermolecular hydrogen bonds. doubtnut.com

In derivatives of this compound, the formation of an intramolecular O–H···Cl bond would stabilize a specific planar or near-planar arrangement of the side chain relative to the ring. Studies on other molecules with competing hydrogen bond acceptors, such as 5-chloro-3-nitro-2-hydroxyacetophenone, show that the final structure is a result of the balance between different possible hydrogen bonds. nih.gov The strength of such a bond would depend on the geometry and the acidity of the hydroxyl proton, which is in turn influenced by the electronic effects of the ring substituents. osti.gov The presence and strength of these non-covalent interactions are therefore fundamental to understanding the conformational landscape and the resulting chemical and biological properties of these compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of 2-(2-Chloro-4-nitrophenyl)ethanol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would likely exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

The two methylene (B1212753) groups (-CH2-) of the ethanol (B145695) side chain would also give rise to signals. The protons of the CH2 group attached to the aromatic ring and the CH2 group bearing the hydroxyl (-OH) group would likely appear as triplets, assuming coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups on the ring and the electronegative oxygen atom. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon NMR (¹³C NMR)

In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule would produce a distinct signal. The molecule contains eight carbon atoms, and due to the lack of symmetry, eight separate signals would be anticipated. The six carbons of the aromatic ring would resonate in the typical aromatic region, approximately between 120 and 150 ppm. The specific chemical shifts would be influenced by the attached chloro and nitro substituents.

The two aliphatic carbons of the ethanol side chain would appear in the more upfield region of the spectrum. The carbon atom bonded to the hydroxyl group would be expected to have a chemical shift in the range of 60-70 ppm, while the other methylene carbon would be at a slightly lower chemical shift.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| -CH2OH | 60 - 70 |

| Ar-CH2- | 30 - 40 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The presence of the nitro group (-NO2) would be confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1500-1570 cm⁻¹ and another for the symmetric stretching vibration around 1300-1370 cm⁻¹.

The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethanol side chain would be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a smaller M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the ³⁷Cl isotope. Fragmentation would likely involve the loss of small molecules or radicals, such as water (H₂O) from the ethanol side chain or the nitro group (NO₂).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that is less likely to cause extensive fragmentation compared to EI-MS. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent molecules or salts, such as [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily determined by the chromophoric nitro-substituted benzene ring. Aromatic nitro compounds are known to exhibit characteristic absorption bands in the UV-visible region. nih.gov The presence of the nitro group (NO₂) and the chloro (Cl) substituent on the phenyl ring, along with the ethanol side chain, influences the precise wavelength and intensity of these absorptions.

The UV-Vis spectrum of compounds containing a nitrophenyl group is typically characterized by strong absorption due to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. For instance, 4-nitroaniline (B120555), a related compound, exhibits a strong absorption maximum (λmax) at approximately 380 nm in ethanol. taylorandfrancis.comnih.gov The presence of an auxochromic group like the hydroxyl group in the ethanol side chain and the chloro substituent can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity (ε). The chloro group itself contributes to absorption at shorter wavelengths, as seen in chlorobenzene. cdnsciencepub.comacs.org

Table 1: Representative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition |

|---|---|---|---|

| Ethanol | ~280-320 | Illustrative value: ~10,000 - 15,000 | π → π* |

| Methanol | ~280-320 | Illustrative value: ~10,000 - 15,000 | π → π* |

These values are illustrative and based on the expected spectral characteristics of similar aromatic nitro compounds.

Optical Rotation Measurements

Optical activity is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. The compound this compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl ring, and a hydrogen atom. This chirality means that the compound can exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other.

Enantiomers have identical physical properties such as melting point, boiling point, and solubility, but they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) to an equal extent. libretexts.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

The specific rotation, [α], is a fundamental property of a chiral substance and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. wikipedia.org The value is typically reported at a specific temperature and wavelength of light (commonly the sodium D-line, 589 nm).

No experimental optical rotation values for the enantiomers of this compound have been reported in the reviewed scientific literature. For illustrative purposes, the specific rotation of a structurally similar chiral alcohol, (S)-(-)-1-phenylethanol, is -45° (c = 5% in methanol). sigmaaldrich.com This indicates that the (S)-enantiomer is levorotatory. The corresponding (R)-enantiomer would be dextrorotatory with a specific rotation of +45°.

Table 2: Representative Optical Rotation Data Format

| Enantiomer | Specific Rotation [α]20D | Concentration (c) | Solvent |

|---|---|---|---|

| (R)-2-(2-Chloro-4-nitrophenyl)ethanol | Hypothetical Positive Value | e.g., 1 g/100mL | e.g., Methanol |

| (S)-2-(2-Chloro-4-nitrophenyl)ethanol | Hypothetical Negative Value | e.g., 1 g/100mL | e.g., Methanol |

These are hypothetical entries to illustrate the format of optical rotation data, as no experimental values are currently available in the literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitroaniline |

| Chlorobenzene |

| (S)-(-)-1-Phenylethanol |

| (R)-1-Phenylethanol |

| Methanol |

Crystallographic Analysis and Solid State Structure

X-ray Diffraction Techniques

No data available.

Analysis of Molecular Conformation and Planarity

No data available.

Intermolecular Interactions and Crystal Packing

No data available.

Hydrogen Bonding Networks

No data available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. For compounds related to 2-(2-Chloro-4-nitrophenyl)ethanol, such as 2-chloro-4-nitrotoluene (B140621), DFT calculations using the B3LYP method with a 6-31G* basis set have been employed to evaluate vibrational frequencies and molecular structure. nih.gov These theoretical approaches are fundamental to understanding the molecule's intrinsic properties.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com It signifies lower kinetic stability and higher chemical reactivity. mdpi.com Calculations on the related compound 2-chloro-4-nitrotoluene have shown that charge transfer occurs within the molecule, a phenomenon elucidated by HOMO-LUMO analysis. nih.gov

From the HOMO and LUMO energies, several key quantum chemical parameters can be calculated to describe a molecule's reactivity. nih.gov

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

This table presents the formulas used to derive global reactivity descriptors from HOMO and LUMO energies, as applied in DFT studies. mdpi.comnih.gov

Before analyzing electronic properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For related organophosphorus and diorganotin(IV) complexes, geometry optimization has been performed using DFT methods to establish the most stable conformations, such as distorted octahedral geometries. nih.gov This foundational step is crucial, as the calculated electronic properties are highly dependent on the molecular geometry.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. Such simulations are used to study conformational changes, molecular stability, and interactions with other molecules, such as solvents or biological receptors. For instance, MD simulations have been applied to derivatives of 2-chloro-4-nitrobenzoic acid to study their stability and binding within the active sites of enzymes. nih.gov This type of analysis could similarly elucidate the flexibility of the ethanol (B145695) side chain in this compound and its interactions in various environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on descriptors derived from the molecular structure to predict the behavior of new or untested compounds.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. semanticscholar.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups (like -NO₂) have positive σ values, while electron-donating groups have negative values.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. A positive ρ value indicates that the reaction is aided by electron-withdrawing groups (buildup of negative charge in the transition state), while a negative ρ value means it is favored by electron-donating groups (buildup of positive charge).

Studies on the hydrolysis of para-substituted nitrophenyl esters have utilized Hammett plots to analyze kinetic trends and probe reaction mechanisms. semanticscholar.org For this compound, a Hammett analysis could quantify the combined electronic influence of the chloro and nitro substituents on reactions involving the ethanol group.

| Substituent | σ (para) |

| -NO₂ | 0.78 |

| -Cl | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OH | -0.37 |

This table provides examples of Hammett substituent constants (σ) for common para-substituents, illustrating their electron-donating or electron-withdrawing strength.

The Yukawa-Tsuno equation is an extension of the Hammett equation that accounts for enhanced resonance effects in reactions where a significant charge develops at the reaction center in the transition state. wikipedia.org It is particularly useful for reactions of para-substituted compounds. The equation is:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

Where:

σ⁺ is the substituent constant for reactions involving a buildup of positive charge stabilized by resonance.

r is the resonance demand parameter, which quantifies the degree of resonance stabilization in the transition state. An r value greater than zero indicates an enhanced resonance effect.

Yukawa-Tsuno plots have been successfully applied to the aminolysis of substituted benzoates, providing a more accurate correlation than the standard Hammett equation when resonance effects are prominent. researchgate.net For reactions involving the phenyl ring of this compound, this analysis could offer a more nuanced understanding of substituent effects, particularly the strong resonance-withdrawing nature of the nitro group.

Biochemical and Biological Research Applications in Vitro Focus

Enzyme Substrate Design and Kinetic Studies

The 2-chloro-4-nitrophenyl group is a key component in the design of chromogenic enzyme substrates. In these specially designed molecules, the group is chemically linked to a specific enzyme-recognition element, such as an oligosaccharide. The substrate itself is colorless, but upon enzymatic cleavage, it releases the yellow-colored 2-chloro-4-nitrophenol (B164951), which can be easily detected and quantified using a spectrophotometer. This principle allows for continuous monitoring of enzyme activity.

Substrate Hydrolysis Mechanisms

The fundamental mechanism of these chromogenic substrates involves enzymatic hydrolysis. An enzyme, such as a glycosidase, recognizes and binds to the substrate molecule. The enzyme then catalyzes the cleavage of a specific glycosidic bond that links the recognition part of the substrate to the 2-chloro-4-nitrophenyl reporter group. This hydrolysis event liberates 2-chloro-4-nitrophenol. The rate of its formation is directly proportional to the enzyme's activity, allowing for precise kinetic measurements.

For example, in substrates designed for glycoside hydrolases, the enzyme breaks the bond between a sugar chain and the chromophore. In many assay designs, auxiliary enzymes are included in the mixture to ensure the complete and rapid hydrolysis of intermediate products, leading to the stoichiometric release of 2-chloro-4-nitrophenol.

Enzyme Characterization (e.g., α-amylases)

Derivatives containing the 2-chloro-4-nitrophenyl group are widely used for the characterization and routine measurement of α-amylase activity in biological samples. Substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) and 2-chloro-4-nitrophenyl-β-D-maltoheptaoside are designed to be specifically cleaved by α-amylase.

The use of these substrates offers several advantages for enzyme assays:

Direct Measurement: Many of these substrates allow for a direct assay without the need for coupling enzymes, simplifying the procedure. researchgate.netnih.gov

High Sensitivity: The released 2-chloro-4-nitrophenol has a high molar absorptivity, making the assay highly sensitive. nih.gov

Specificity: The substrate can be designed to be highly specific for the target enzyme.

Automation: The colorimetric nature of the assay makes it readily adaptable to automated analytical instruments for high-throughput screening. nih.gov